molecular formula C13H13NO3 B2554657 N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919855-36-0

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2554657
CAS No.: 919855-36-0
M. Wt: 231.251
InChI Key: ABHTYCXITNDJTA-UHFFFAOYSA-N
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Description

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromen (coumarin) core substituted with a methyl group at the 7-position and an N-methyl acetamide moiety at the 4-position. Coumarins are widely studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural uniqueness of this compound lies in the acetamide side chain, which may enhance its bioavailability and target specificity compared to simpler coumarin derivatives.

Properties

IUPAC Name

N-methyl-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-3-4-10-9(6-12(15)14-2)7-13(16)17-11(10)5-8/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHTYCXITNDJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often involve heating the mixture in dry DMF (dimethylformamide) and TEA (triethylamine) at 70°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities .

Scientific Research Applications

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has been studied for its antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria by inhibiting bacterial DNA gyrase, a critical enzyme for DNA replication. This mechanism disrupts bacterial growth and offers potential as a therapeutic agent.
  • Anti-inflammatory Properties : Studies have shown that coumarin derivatives can modulate inflammatory pathways, making this compound a candidate for treating inflammatory diseases .

Chemistry and Material Science

In the field of chemistry, this compound serves as a precursor for synthesizing other coumarin derivatives. Its unique structure allows researchers to explore modifications that may enhance desired properties, such as solubility or bioactivity. Furthermore, it is utilized in the production of dyes and optical brighteners due to its fluorescent properties.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of this compound against gram-positive and gram-negative bacteria. The compound was tested using minimum inhibitory concentration (MIC) assays, showing promising results comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus32Similar to Penicillin
Escherichia coli64Comparable to Ciprofloxacin

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, this compound was evaluated in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound .

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
N-methyl derivative100150

Industrial Applications

The industrial sector has also recognized the utility of this compound in producing specialized products:

  • Dyes and Optical Brighteners : Due to its chromophoric properties, this compound is used in formulating dyes that are vibrant and stable under various conditions.
  • Pharmaceutical Formulations : Its potential as an active pharmaceutical ingredient (API) in formulations targeting bacterial infections or inflammatory conditions is under exploration.

Mechanism of Action

The mechanism of action of N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with bacterial DNA gyrase, inhibiting bacterial replication. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Analysis

The following table highlights key structural differences and similarities between N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide and related compounds:

Compound Name (IUPAC) Coumarin Substituents Acetamide Substituents Key Functional Groups Reference
This compound (Target) 7-methyl, 2-oxo N-methyl at C4 Acetamide, methyl N/A
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 4-methyl, 2-oxo 2-chloro-2-phenyl at C7 Chloro, phenyl
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide 4-methyl, 2-oxo N-(3,5-dimethylphenyl) at C7-oxy Ether, dimethylphenyl
N-(4-Chlorobenzyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 4-methyl, 2-oxo N-(4-chlorobenzyl) at C7-oxy Chlorobenzyl, ether
2-(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide 3-benzyl, 4-methyl, 2-oxo Unsubstituted acetamide at C7-oxy Benzyl, ether

Key Observations :

  • Positional Substitution : The target compound’s acetamide group is directly attached to the coumarin core at C4, whereas analogs often feature ether or ester linkages at C6. Substitution at C7 is more common in bioactive derivatives, as seen in and .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) may enhance stability and receptor binding, while bulky substituents like benzyl () or chlorobenzyl () could influence lipophilicity and membrane permeability.
Anticancer and Antimicrobial Activity
  • 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a-4g) : Exhibited significant anticancer activity against human cancer cell lines (e.g., MCF-7, HCT-116) and antimicrobial effects against E. coli and S. aureus .
  • (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide : Demonstrated superior in vitro anti-inflammatory activity (IC₅₀ = 12.3 µM) compared to ibuprofen (IC₅₀ = 20.1 µM) .
Structural-Activity Relationships (SAR)
  • Ether vs. Direct Linkage : Ether-linked acetamides (e.g., ) show enhanced solubility but may require metabolic activation for efficacy. Direct acetamide attachment (as in the target compound) could bypass this step, improving bioavailability.
  • Substituent Bulk : Bulky groups (e.g., benzyl in ) correlate with reduced antimicrobial activity but increased anticancer potency, suggesting divergent mechanisms of action.

Biological Activity

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a coumarin derivative that has garnered attention for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the coumarin family, characterized by a benzopyrone structure. Its molecular formula is C12H13N1O3C_{12}H_{13}N_{1}O_{3}, with a molecular weight of 233.24 g/mol. The compound's structure enables it to interact with various biological targets, influencing its pharmacological effects.

Target of Action

The primary biological targets of coumarin derivatives, including this compound, include bacterial DNA gyrase and various enzymes involved in inflammatory pathways.

Mode of Action

The mode of action involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication in bacteria. By disrupting this process, the compound exhibits significant antibacterial activity against various pathogens .

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity :
    • Research indicates that this compound exhibits effective antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against multidrug-resistant strains .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus1 - 8
    Escherichia coli4 - 64
  • Anti-inflammatory Properties :
    • The compound has demonstrated potential in inhibiting pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, including A549 lung cancer cells. The structure-dependent nature of its anticancer activity highlights the importance of specific substituents on the coumarin scaffold for enhancing efficacy .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Synthesis and Characterization :
    • The synthesis typically involves reactions with hydrazine derivatives or other acylating agents to yield high-purity products. Characterization is performed using techniques such as NMR and IR spectroscopy .
  • In Vitro Studies :
    • A study reported that compounds derived from this compound showed enhanced antimicrobial activity compared to standard antibiotics, indicating potential for development into new therapeutic agents .
  • Safety and Toxicology :
    • Toxicological assessments are essential to evaluate the safety profile of this compound before clinical applications. Current findings suggest low toxicity in non-cancerous cell lines, supporting further investigation into its therapeutic potential.

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